2-Ethyltetradecan-1-ol
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Overview
Description
2-Ethyltetradecan-1-ol is an organic compound with the molecular formula C₁₆H₃₄O and a molecular weight of 242.44 g/mol . It is a long-chain alcohol, specifically a branched fatty alcohol, which is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyltetradecan-1-ol can be synthesized through the hydrogenation of 2-ethyl-1-tetradecene. This process involves the use of a hydrogenation catalyst, typically palladium or nickel, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxo process, which involves the hydroformylation of olefins followed by hydrogenation. This method allows for the large-scale production of the compound with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2-Ethyl-tetradecanoic acid.
Reduction: 2-Ethyl-tetradecane.
Substitution: 2-Ethyl-1-tetradecyl chloride.
Scientific Research Applications
2-Ethyltetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and lubricants.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing into its use as an excipient in pharmaceutical formulations.
Industry: It is utilized in the production of detergents, emulsifiers, and plasticizers.
Mechanism of Action
The mechanism by which 2-Ethyltetradecan-1-ol exerts its effects is primarily through its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
1-Tetradecanol: A straight-chain alcohol with similar applications but different physical properties.
2-Hexyl-1-decanol: Another branched alcohol with comparable uses in surfactant and lubricant synthesis.
Uniqueness: 2-Ethyltetradecan-1-ol is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alcohols. This branching can lead to lower melting points and different solubility characteristics, making it suitable for specific industrial applications .
Properties
IUPAC Name |
2-ethyltetradecan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16(4-2)15-17/h16-17H,3-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNBOKNAJUCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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